Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate
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Overview
Description
Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromene core, substituted with a phenylpyrazole group and a propan-2-yl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Phenylpyrazole Group: The phenylpyrazole moiety can be introduced via a cyclization reaction involving a hydrazine derivative and a suitable diketone or ketoester.
Esterification: The final step involves the esterification of the chromene derivative with isopropanol in the presence of an acid catalyst to form the propan-2-yl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the chromene ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylpyrazole group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the chromene ring can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway.
Comparison with Similar Compounds
Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate can be compared with other chromene derivatives:
Coumarins: Similar in structure but lack the phenylpyrazole group. Known for their anticoagulant properties.
Flavonoids: Share the chromene core but have different substituents. Known for their antioxidant and anti-inflammatory activities.
Quinones: Oxidized derivatives of chromenes with potent anticancer properties.
The unique combination of the chromene core, phenylpyrazole group, and propan-2-yl ester moiety in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-12(2)29-22(28)21-17(13-10-23-24(11-13)14-6-4-3-5-7-14)18(26)15-8-9-16(25)19(27)20(15)30-21/h3-12,25,27H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGBREZUXRVXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)O)C3=CN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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